molecular formula C22H21N5O2 B11467143 N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11467143
M. Wt: 387.4 g/mol
InChI Key: VTOYIEDLXMKJPA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, dimethyl and phenyl substituents, and a carboxamide functional group. The unique arrangement of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves the construction of the pyrazolo[5,1-c][1,2,4]triazine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific combination of substituents and functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-4-29-18-12-10-17(11-13-18)23-22(28)20-15(3)27-21(25-24-20)19(14(2)26-27)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,23,28)

InChI Key

VTOYIEDLXMKJPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C

Origin of Product

United States

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